1-(cyclopropylmethyl)-1-(tetrahydro-2H-pyran-4-yl)guanidine
Description
Properties
IUPAC Name |
1-(cyclopropylmethyl)-1-(oxan-4-yl)guanidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O/c11-10(12)13(7-8-1-2-8)9-3-5-14-6-4-9/h8-9H,1-7H2,(H3,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYKKAUQURRGSMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN(C2CCOCC2)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(Cyclopropylmethyl)-1-(tetrahydro-2H-pyran-4-yl)guanidine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a cyclopropylmethyl group and a tetrahydro-2H-pyran moiety linked to a guanidine functional group. This configuration is hypothesized to influence its biological activity.
1. Antinociceptive Activity
Research has indicated that 1-(cyclopropylmethyl)-1-(tetrahydro-2H-pyran-4-yl)guanidine exhibits significant antinociceptive effects. In various animal models, the compound demonstrated the ability to reduce pain responses, suggesting its potential as an analgesic agent. The mechanism appears to involve modulation of pain pathways, possibly through interaction with opioid receptors or other pain-related signaling pathways.
2. Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties. In vitro assays have shown that it can inhibit the production of pro-inflammatory cytokines, which are crucial in mediating inflammatory responses. This activity positions it as a candidate for treating inflammatory diseases.
The biological activity of this compound is likely mediated through several mechanisms:
- Receptor Interaction : It may interact with specific receptors involved in pain and inflammation.
- Cytokine Modulation : The inhibition of cytokine production suggests a mechanism that involves the suppression of immune responses.
Table 1: Summary of Biological Activities
| Biological Activity | Observed Effects | Reference |
|---|---|---|
| Antinociceptive | Significant reduction in pain | |
| Anti-inflammatory | Inhibition of cytokine production | |
| Cytotoxicity | Low cytotoxicity in vitro |
Case Study 1: Antinociceptive Efficacy
In a study involving rodents, the administration of 1-(cyclopropylmethyl)-1-(tetrahydro-2H-pyran-4-yl)guanidine resulted in a marked decrease in pain sensitivity compared to control groups. The study utilized thermal and mechanical stimuli to evaluate pain responses, confirming the compound's efficacy as an analgesic.
Case Study 2: Anti-inflammatory Potential
Another investigation focused on the anti-inflammatory effects of the compound in a model of induced arthritis. Results showed a significant reduction in joint swelling and inflammatory markers, indicating its potential use in treating chronic inflammatory conditions.
Research Findings
Recent studies have highlighted the need for further exploration into the pharmacokinetics and long-term effects of 1-(cyclopropylmethyl)-1-(tetrahydro-2H-pyran-4-yl)guanidine. Understanding its metabolic pathways and potential side effects will be crucial for its development as a therapeutic agent.
Comparison with Similar Compounds
a) Guanidine Derivatives with Cyclic Substituents
- 1-(Piperidin-4-yl)guanidine analogs: Compounds like those described in (e.g., 7-(piperidin-4-yl)-substituted pyrido-pyrimidinones) share a focus on nitrogen-containing heterocycles. These analogs often target kinase enzymes or neurotransmitter receptors due to their basicity and hydrogen-bonding capacity . In contrast, the THP ring in the target compound may enhance metabolic stability compared to piperidine-based analogs, as oxygen in the THP ring can influence solubility and oxidation resistance .
b) Pyrido-Pyrimidinone Derivatives
These molecules are typically designed for kinase inhibition (e.g., PI3K/mTOR pathways) . The target compound’s guanidine group may offer stronger basicity (pKa ~13–14) compared to the neutral pyrimidinone core, altering bioavailability and membrane permeability.
Physicochemical and Pharmacokinetic Properties
A hypothetical comparison table is constructed based on structural inferences:
Notes:
Preparation Methods
General Synthetic Strategy for Guanidine Derivatives with Alkyl and Heterocyclic Substituents
Guanidine derivatives are commonly synthesized by introducing the guanidine moiety onto amine precursors through nucleophilic substitution or condensation reactions. The key steps typically involve:
- Preparation or procurement of the appropriate amine precursors (e.g., cyclopropylmethyl amine and tetrahydro-2H-pyran-4-yl amine).
- Guanidinylation of these amines using guanidine sources such as cyanamide, S-methylisothiourea, or guanidine hydrochloride under controlled conditions.
- Protection/deprotection strategies if necessary to selectively functionalize nitrogen atoms.
This approach is supported by synthetic routes for related guanidine compounds, where amines are reacted with guanidinylating agents under acidic or basic catalysis, often with heating or reflux in suitable solvents.
Preparation of the Amino Substituents
- Cyclopropylmethyl amine is typically prepared via reduction or substitution reactions starting from cyclopropylmethyl halides or alcohols.
- Tetrahydro-2H-pyran-4-yl amine can be synthesized via selective amination of tetrahydropyran derivatives or by reductive amination of tetrahydro-2H-pyran-4-carboxaldehyde.
The availability of these amines is crucial as they serve as the nucleophilic centers for guanidinylation.
Guanidinylation Reaction Conditions
The guanidinylation step generally involves:
- Reaction of the amine(s) with guanidine or guanidine derivatives (e.g., guanidine hydrochloride, cyanamide).
- Use of catalysts such as acids (e.g., hydrochloric acid) or bases to facilitate nucleophilic attack on the guanidinylating agent.
- Solvents such as methanol, ethanol, or toluene under reflux conditions.
For example, in the synthesis of 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines, refluxing a mixture of amines with guanidine fragments in methanol with catalytic hydrochloric acid for 12 hours yielded the guanidine derivatives efficiently.
Proposed Synthetic Route for 1-(cyclopropylmethyl)-1-(tetrahydro-2H-pyran-4-yl)guanidine
Based on the above principles and literature precedents, a plausible synthetic route is:
| Step | Reagents and Conditions | Description |
|---|---|---|
| 1. | Obtain cyclopropylmethyl amine and tetrahydro-2H-pyran-4-yl amine | Commercially available or synthesized via known methods |
| 2. | Mix equimolar amounts of both amines with guanidine hydrochloride | Use methanol as solvent, add catalytic HCl |
| 3. | Reflux the mixture for 10-12 hours | Promotes guanidinylation on both amines |
| 4. | Cool and isolate the product by evaporation and recrystallization | Use water-acetone mixture (80:20) for purification |
Optimization and Yield Considerations
- Using a base such as cyclohexyl magnesium chloride can enhance nucleophilicity and improve yields, as seen in related guanidine syntheses.
- Changing leaving groups in guanidinylating agents (e.g., from sulfoxide to chloride) can optimize reaction efficiency and yield.
- Reaction temperature, solvent choice, and catalyst concentration must be optimized for maximum yield and purity.
Summary Table of Key Preparation Parameters
| Parameter | Typical Conditions / Notes |
|---|---|
| Amines required | Cyclopropylmethyl amine, tetrahydro-2H-pyran-4-yl amine |
| Guanidinylating agent | Guanidine hydrochloride or cyanamide |
| Catalyst | Hydrochloric acid (few drops) or base (e.g., cyclohexyl magnesium chloride) |
| Solvent | Methanol, ethanol, or toluene |
| Temperature | Reflux (~60-80°C for methanol) |
| Reaction time | 10-12 hours |
| Purification method | Recrystallization from water-acetone (80:20) |
| Yield | Variable; optimization can improve yields from ~38% to >90% in related systems |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
